N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
Description
N-(3-(Furan-2-yl)-2-hydroxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a structurally complex molecule featuring a cyclopentane carboxamide core substituted with thiophen-2-yl and furan-2-yl moieties. The compound includes a hydroxy group and a methyl branch on the propyl chain, which may influence its stereochemical and physicochemical properties. While direct experimental data for this specific compound are absent in the provided evidence, its structural analogs and synthetic methodologies can be inferred from related studies. For example, heterocyclic frameworks like thiophene and furan are common in medicinal and agrochemical research due to their electronic and bioactive properties .
Properties
IUPAC Name |
N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]-1-thiophen-2-ylcyclopentane-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3S/c1-17(21,12-14-6-4-10-22-14)13-19-16(20)18(8-2-3-9-18)15-7-5-11-23-15/h4-7,10-11,21H,2-3,8-9,12-13H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSEIBFNEKIXJLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2(CCCC2)C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling with a cyclopentanecarboxamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, is essential to meet the stringent requirements of pharmaceutical and material science applications.
Chemical Reactions Analysis
Types of Reactions
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide undergoes various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: Functional groups on the furan and thiophene rings can be substituted with other groups to modify the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction can produce hydrofuran derivatives.
Scientific Research Applications
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic rings enable it to form stable complexes with these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular signaling processes.
Comparison with Similar Compounds
Structural Analogues with Thiophene/Furan Moieties
The compound shares structural motifs with several analogs documented in the evidence:
Key Differences :
- Cyclopentane vs.
- Furan vs. Tetrahydrofuran : The unsaturated furan in the target compound contrasts with cyprofuram’s saturated tetrahydrofuran, affecting electronic properties and metabolic stability .
- Substituent Diversity: Unlike the methylamino group in ’s thiophene derivatives, the target compound features a hydroxy-2-methylpropyl chain, which could enhance hydrogen-bonding capacity .
Analytical and Characterization Techniques
Biological Activity
N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, biological effects, and comparisons with similar compounds.
Overview of the Compound
This compound features a unique structure combining furan and thiophene rings, which are known for their significant roles in various biological processes. The presence of these heterocyclic structures contributes to the compound's potential interactions with biological targets, making it a subject of interest in medicinal chemistry.
Synthesis and Preparation Methods
The synthesis of this compound typically involves multi-step organic reactions. Key steps include:
- Formation of Furan and Thiophene Rings : These rings are synthesized separately before being coupled through a carboxamide linkage.
- Reaction Conditions : The process requires specific catalysts, controlled temperatures, and solvents to ensure high yield and purity.
Table 1: Synthetic Routes
| Step | Description |
|---|---|
| 1 | Formation of furan and thiophene rings |
| 2 | Coupling through carboxamide linkage |
| 3 | Optimization of reaction conditions |
The mechanism of action involves interactions with molecular targets such as enzymes and receptors. The furan and thiophene rings engage in π-π interactions and hydrogen bonding, influencing the compound's binding affinity and specificity. This can modulate various biochemical pathways, leading to observed biological effects.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects against various pathogens.
- Antiparasitic Activity : In vitro assays have shown efficacy against Leishmania species, indicating its potential as an antileishmanial agent .
- Cytotoxic Effects : The compound has been tested for cytotoxicity against cancer cell lines, showing promising results that warrant further investigation.
Case Studies
A notable study assessed the compound's efficacy in vivo using a mouse model infected with Leishmania. Mice treated with the compound exhibited a significant reduction in parasite load compared to untreated controls, although further optimization is needed to enhance efficacy .
Comparison with Similar Compounds
This compound can be compared with other compounds featuring either furan or thiophene moieties:
| Compound | Structure | Biological Activity |
|---|---|---|
| Furan-2-carboxamide | Furan ring only | Limited activity |
| Thiophene-3-carboxamide | Thiophene ring only | Moderate activity |
| N-(2-hydroxy-2-methylpropyl)thiophene | Similar backbone | Lower potency |
The unique combination of both furan and thiophene rings in this compound enhances its potential for diverse applications in medicinal chemistry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
